molecular formula C14H19NO4 B269473 4-(3-Butoxyanilino)-4-oxobutanoic acid

4-(3-Butoxyanilino)-4-oxobutanoic acid

Cat. No.: B269473
M. Wt: 265.3 g/mol
InChI Key: UYFASTJRIRDRSU-UHFFFAOYSA-N
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Description

4-(3-Butoxyanilino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a butoxy substituent at the meta position of the anilino ring. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.3 g/mol .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

4-(3-butoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18)

InChI Key

UYFASTJRIRDRSU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Alkoxy Chain Length

4-(2-Butoxyanilino)-4-oxobutanoic Acid
  • Structure: Butoxy group at the ortho position of the anilino ring.
  • Molecular Formula: C₁₄H₁₉NO₄ (MW 265.3) .
4-(3-Methoxyanilino)-4-oxobutanoic Acid
  • Structure : Methoxy group at the meta position.
  • Molecular Formula: C₁₁H₁₃NO₄ (MW 223.23) .
  • Comparison : Shorter alkoxy chain (methoxy vs. butoxy) reduces lipophilicity (logP ~1.2 estimated), likely decreasing membrane permeability but improving aqueous solubility.
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic Acid
  • Structure : Ethoxy group at the para position.
  • Molecular Formula: C₁₂H₁₅NO₄ (MW 237.26) .

Functional Group Modifications

4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic Acid
  • Structure: Chlorine at the ortho position and butyrylamino at the meta position.
  • Molecular Formula : C₁₄H₁₇ClN₂O₄ (MW 312.75 ) .
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic Acid
  • Structure : Azepane (7-membered cyclic amine) linked via a carbonyl group.
  • Molecular Formula : C₁₇H₂₂N₂O₄ (MW 318.36 ) .
  • Key Feature : The azepane ring increases steric bulk and lipophilicity (logP ~2.1 estimated), favoring interactions with hydrophobic binding pockets in enzymes or receptors.

Electronic and Steric Effects

4-(4-Butoxyphenyl)-4-oxobutanoic Acid
  • Structure: Butoxy group at the para position without an anilino linkage.
  • Molecular Formula : C₁₄H₁₆O₄ (MW 248.27 ) .
  • Comparison: Absence of the anilino NH group eliminates hydrogen-bond donor capacity, which may reduce binding specificity compared to 4-(3-butoxyanilino)-4-oxobutanoic acid.
4-(Naphthalen-2-yl)-4-oxobutanoic Acid
  • Structure: Naphthalene ring replaces the anilino group.
  • Molecular Formula : C₁₄H₁₂O₃ (MW 228.24 ) .
  • Impact : The aromatic naphthalene system enhances π-π stacking interactions but reduces solubility (logSw -3.6 ) .

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